3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-28-16-6-4-5-15(13-16)18(27)21-14-17-22-19(25-7-2-3-8-25)24-20(23-17)26-9-11-29-12-10-26/h4-6,13H,2-3,7-12,14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYTDZJILKIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Triazine Ring: The triazine ring is introduced by reacting cyanuric chloride with appropriate amines under controlled conditions to form the triazine derivative.
Attachment of Morpholine and Pyrrolidine Rings: The morpholine and pyrrolidine rings are introduced through nucleophilic substitution reactions, where the triazine derivative is reacted with morpholine and pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Core
Compound A : N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Key Differences : Replaces the benzamide group with an isoxazole carboxamide and retains the 4-methoxy and 6-pyrrolidinyl substituents on the triazine.
- The molecular weight (380.4 g/mol) is slightly lower than the target compound’s inferred weight (~400–420 g/mol), suggesting differences in solubility and logP .
Compound B : 3-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea
- Key Differences: Substitutes the benzamide with a urea linkage and replaces the pyrrolidine with dimethylamino at position 4.
- Impact: The urea group enhances hydrogen-bonding capacity, which may improve target engagement. The dimethylamino group increases basicity compared to pyrrolidine, altering pharmacokinetics (e.g., tissue penetration) .
Compound C : 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide
- Key Differences: Features a sulfonamide group and diethylamino substituent on the triazine.
- Impact: Sulfonamides are known for their metabolic stability and enzyme inhibitory activity. The diethylamino group may reduce solubility compared to pyrrolidine or morpholine .
Table 1: Structural and Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various signaling pathways associated with cancer and other diseases. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Research indicates that compounds similar to this compound often act as inhibitors of the phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the triazine core and the substituents on the morpholine and pyrrolidine groups can significantly influence the biological activity. For instance:
- Substituents on the triazine ring can enhance binding affinity to PI3K and mTOR.
- The morpholine group often contributes to improved solubility and bioavailability.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to this compound:
| Compound | IC50 (µM) | Target |
|---|---|---|
| PQR530 | 0.011 | PI3K |
| PQR530 | 0.0074 | mTOR |
In vitro assays showed that these compounds effectively inhibit cell proliferation in various cancer cell lines, including ovarian cancer models (OVCAR-3) .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies indicate potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited significant activity compared to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 2.0 µg/mL |
These findings suggest that the compound may also serve as a lead for developing new antimicrobial agents .
Case Studies
One notable case study involved the evaluation of similar compounds in vivo using xenograft models. The results indicated that these compounds not only inhibited tumor growth but also showed favorable pharmacokinetic properties such as oral bioavailability and brain penetration .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), triazine-linked CH₂ (δ ~4.5–5.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm).
- ¹³C NMR : Confirm triazine carbons (δ ~165–170 ppm) and carbonyl (C=O, δ ~168 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient. Retention times should match reference standards .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₇N₇O₂: 426.22) .
How can researchers optimize substitution on the triazine core to minimize byproducts?
Q. Advanced
- Order of Substitution : Prioritize less nucleophilic amines (e.g., morpholine) first due to steric and electronic factors. Pyrrolidine, being more nucleophilic, reacts efficiently in subsequent steps .
- Temperature Control : Use low temperatures (0–5°C) for initial substitutions to prevent di-/tri-substitution byproducts.
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reaction homogeneity.
- Monitoring : Track reaction progress via TLC or in-situ IR to halt at the mono-/di-substituted stage .
What strategies resolve contradictions in biological activity data for this compound?
Q. Advanced
- Purity Verification : Confirm compound integrity using HPLC and LC-MS to rule out degradation products .
- Assay Conditions : Test activity under varied pH, temperature, and ionic strength. For example, morpholine and pyrrolidine groups may protonate in acidic buffers, altering binding .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to distinguish direct vs. off-target effects .
- Crystallography : Co-crystallize the compound with target proteins (if available) to validate binding modes .
How does pH affect the compound’s stability, and what storage conditions are recommended?
Q. Advanced
- Stability Profile :
- Acidic Conditions (pH <3) : Protonation of the triazine nitrogen may lead to hydrolysis.
- Basic Conditions (pH >10) : Risk of benzamide cleavage via nucleophilic attack .
- Storage Recommendations :
- Store in anhydrous DMSO or ethanol at –20°C.
- Use amber vials to prevent photodegradation.
- Avoid freeze-thaw cycles to prevent precipitation .
What computational methods predict the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonds between the benzamide carbonyl and active-site residues .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns simulations in GROMACS) to assess conformational flexibility of the morpholine-pyrrolidine substituents .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
How can researchers troubleshoot low yields during the final coupling step?
Q. Advanced
- Activation of Carboxylic Acid : Use coupling agents like HATU or EDCI to enhance reactivity of 3-methoxybenzoic acid .
- Solvent Optimization : Switch to DMF or DCM to improve solubility of intermediates.
- Stoichiometry Adjustment : Use a 1.2–1.5 molar excess of the triazine-methylamine intermediate to drive the reaction .
What are the key considerations for scaling up synthesis without compromising purity?
Q. Advanced
- Continuous Flow Reactors : Improve heat/mass transfer for triazine substitutions, reducing side reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for bulk purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
